Lipophilicity vs Unsubstituted Benzimidazole Analog
The target compound exhibits a computed XLogP3 of 1.7, compared to 1.26110 for the unsubstituted 1H-benzimidazole-5-carboxylic acid [1] . This 0.44 log unit increase reflects the combined effect of N1-ethyl and C2-methyl substitution, enhancing partitioning into lipid bilayers while maintaining acceptable aqueous solubility for medicinal chemistry applications.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | 1H-Benzimidazole-5-carboxylic acid (CAS 15788-16-6): LogP = 1.26110 |
| Quantified Difference | Increase of approx. 0.44 logP units (~35% higher lipophilicity) |
| Conditions | Computed by XLogP3 algorithm (PubChem) vs. vendor reported LogP |
Why This Matters
Higher lipophilicity within the optimal range (1–3) can improve passive membrane permeability and bioavailability of derived drug candidates without sacrificing solubility.
- [1] PubChem. 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid (CID 824405): Computed Properties, XLogP3 = 1.7. View Source
